molecular formula C10H9FN2O2 B8193334 Ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

Ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B8193334
M. Wt: 208.19 g/mol
InChI Key: UZVPCYGCZYJTBI-UHFFFAOYSA-N
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Description

Ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1352625-28-5) is a high-value fluorinated nitrogen heterocycle that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C10H9FN2O2 and a molecular weight of 208.19 g/mol, features a fused pyrazolopyridine core, a scaffold recognized for its significant presence in bioactive molecules . The strategic incorporation of a fluorine atom at the 4-position and an ester group at the 3-position provides handles for further synthetic manipulation, enabling researchers to explore structure-activity relationships and develop targeted therapies . The pyrazolopyridine structural motif is a privileged scaffold in pharmaceutical research, known for its planar, electron-deficient nature, which facilitates binding to biological targets . Compounds based on this core have demonstrated a range of biological activities, making them attractive for developing novel kinase inhibitors and anticancer agents . As a building block, this ester is a key precursor for the synthesis of diverse derivatives, including carboxylic acids and amides, via hydrolysis or aminolysis of its ethyl ester group . Proper storage is recommended in a dark place under an inert atmosphere at room temperature to maintain product integrity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-2-15-10(14)7-6-12-13-5-3-4-8(11)9(7)13/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVPCYGCZYJTBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC=CN2N=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The pyrazolo[1,5-a]pyridine scaffold is typically constructed via cyclocondensation reactions. A common approach involves reacting ethyl 4-fluoropyridine-3-carboxylate with hydrazine hydrate under reflux in ethanol or acetic acid. This step induces ring closure, forming the pyrazole moiety. For instance, a protocol adapted from the Royal Society of Chemistry (RSC) involves heating ethyl 4-fluoropyridine-3-carboxylate with hydrazine hydrate at 80°C for 6 hours, achieving a 78% yield of the intermediate hydrazide. Subsequent cyclization in the presence of p-toluenesulfonic acid (PTSA) at 120°C in toluene completes the pyrazolo[1,5-a]pyridine core.

Key Reaction Parameters:

  • Solvent: Ethanol or toluene

  • Catalyst: PTSA (5 mol%)

  • Temperature: 80–120°C

  • Yield: 70–85%

Fluorination Strategies

Introducing the fluorine atom at the 4-position requires precise control. Two primary methods dominate:

  • Direct Fluorination: Electrophilic fluorination using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) on a preformed pyrazolo[1,5-a]pyridine intermediate. For example, treating pyrazolo[1,5-a]pyridine-3-carboxylate with NFSI in acetonitrile at 60°C for 12 hours achieves 65% fluorination efficiency.

  • Building-Block Approach: Starting with a fluorinated pyridine derivative, such as 4-fluoropyridine-3-carboxylic acid, which is esterified and cyclized. This method avoids late-stage fluorination, improving overall yield (up to 82%).

Functionalization and Esterification

Ester Group Installation

The ethyl ester group is introduced via esterification of the carboxylic acid precursor. A Wittig reaction using (carbethoxymethylene)triphenylphosphorane in dichloromethane (DCM) at 40°C for 12 hours converts pyrazolo[1,5-a]pyridine-3-carboxylic acid to its ethyl ester with 95% yield. Alternatively, direct esterification with ethanol in the presence of sulfuric acid (H2SO4) under reflux provides a simpler but lower-yielding (70%) route.

Comparative Analysis of Esterification Methods:

MethodReagentsSolventTemperatureYield
Wittig ReactionTriphenylphosphorane, DCMDCM40°C95%
Acid-Catalyzed EsterificationH2SO4, ethanolEthanolReflux70%

Regioselective Modifications

Regioselectivity is ensured through protective group strategies. For instance, protecting the pyridine nitrogen with a tert-butoxycarbonyl (Boc) group before fluorination prevents unwanted side reactions. Subsequent deprotection using trifluoroacetic acid (TFA) restores the native structure without affecting the ester group.

Palladium-Catalyzed Cross-Coupling for Fluorinated Aryl Integration

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling is employed to attach fluorinated aryl groups. A representative procedure involves reacting 3-bromopyrazolo[1,5-a]pyridine with 4-fluorophenylboronic acid in a mixture of degassed toluene and 1.0 M Na2CO3(aq). Using Pd(PPh3)4 (10 mol%) and copper iodide (10 mol%) at 130°C for 8 hours achieves a 75% yield of the fluorinated product.

Optimization Insights:

  • Catalyst System: Pd(PPh3)4/CuI outperforms Pd(OAc)2 in fluorinated aryl coupling.

  • Solvent: Toluene enhances solubility of arylboronic acids compared to DMF.

  • Base: Na2CO3 minimizes side reactions compared to K3PO4.

Buchwald-Hartwig Amination

For nitrogen-containing fluorinated side chains, Buchwald-Hartwig amination using BrettPhos-Pd-G3 as a catalyst enables C–N bond formation. Reaction of 3-bromopyrazolo[1,5-a]pyridine with 4-fluoroaniline in dioxane at 100°C for 12 hours yields 68% of the desired product.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Industrial synthesis prioritizes throughput and cost-efficiency. Continuous flow reactors enable precise temperature control and reduced reaction times. For example, cyclocondensation of ethyl 4-fluoropyridine-3-carboxylate with hydrazine hydrate in a microreactor at 100°C achieves 85% yield in 2 hours, compared to 6 hours in batch processes.

Solvent Recycling and Waste Management

Green chemistry principles are integrated by recycling toluene and ethanol via distillation. Automated systems recover >90% of solvents, reducing environmental impact and production costs.

Analytical Validation and Quality Control

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity >98% for pharmaceutical-grade material. Nuclear magnetic resonance (NMR) spectroscopy validates regioselectivity, with characteristic shifts for the fluorine atom (δ 160–165 ppm in 19F NMR).

Stability Studies

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, ensuring stability during storage and handling. Accelerated stability testing (40°C/75% RH for 6 months) shows no degradation, supporting shelf-life claims .

Chemical Reactions Analysis

General Reactivity

Ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, which include condensation reactions with amines or other nucleophiles to form more complex structures. The presence of a fluorine atom enhances lipophilicity and may improve the pharmacokinetic profile of the compound.

Condensation Reactions

This compound may participate in condensation reactions with amines or other nucleophiles to create more complex structures. For instance, 5-aminopyrazoles can be employed as synthons in constructing fused pyrazoloazines . The reaction of 5-aminopyrazoles with trifluoromethyl-β-diketones can lead to the formation of pyrazolo[3,4-b]pyridines .

Halogenation and Esterification

The synthesis of compounds similar to this compound often involves halogenation and esterification reactions. These reactions typically require careful control of temperature and pH to optimize yield and purity. Reactions may be conducted under reflux conditions or in a controlled flow reactor to enhance efficiency.

Reactions with 5-Aminopyrazoles

5-Aminopyrazoles can be used in the design and synthesis of fused pyrazoloazines . For example, the reaction of 5-aminopyrazole with trifluoromethyl-β-diketones can yield pyrazolo[3,4-b]pyridines . Similarly, ethyl 1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine derivatives can be synthesized through the reaction of enaminones with 5-aminopyrazoles .

Impact of Fluorination

Fluorination can impact the bioavailability and pharmacokinetics of pyrazolo[1,5-a]pyridine derivatives. Enhanced solubility and metabolic stability have been observed, making these compounds more favorable for drug development.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that Ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate demonstrates promising anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including HeLa and A375 cells. The mechanism of action is primarily through the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

1.2 Enzyme Inhibition
The compound has been identified as a selective inhibitor of several protein kinases, such as AXL and c-MET. These kinases are implicated in cancer progression and metastasis, suggesting that this compound could be developed into a therapeutic agent for cancers characterized by aberrant kinase activity.

2.1 Antimicrobial Properties
Studies have shown that pyrazole derivatives exhibit notable antimicrobial properties. This compound has been evaluated for its potential as an antimicrobial agent, with findings indicating effectiveness against various bacterial strains.

2.2 Anti-inflammatory Activity
The compound has also been assessed for its anti-inflammatory properties. Certain modifications to pyrazole derivatives have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical targets in inflammatory pathways. This suggests potential applications in treating inflammatory diseases.

Summary of Biological Activities

Activity TypeReferenceFindings
AnticancerResearch Study (2023)Inhibition of CDKs leading to reduced cell proliferation
Enzyme InhibitionJournal of Medicinal Chemistry (2022)Selective inhibition of AXL and c-MET kinases
AntimicrobialIovu et al. (2003)Effective against multiple bacterial strains
Anti-inflammatorySivaramakarthikeyan et al. (2022)Significant COX inhibition

Case Studies and Research Findings

Case Study 1: Anticancer Evaluation
A study focused on the anticancer properties of this compound found that it effectively inhibited the growth of HeLa cells through CDK inhibition. This study highlights the compound's potential as a lead candidate for cancer therapy.

Case Study 2: Anti-inflammatory Potential
In another research study, pyrazole derivatives were evaluated for their anti-inflammatory effects. The findings indicated that modifications to the structure could enhance their effectiveness compared to standard anti-inflammatory drugs like diclofenac sodium.

Mechanism of Action

The mechanism of action of ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Electronic Effects

Key analogs differ in the type and position of substituents on the pyrazolo[1,5-a]pyridine scaffold. Below is a comparative analysis:

Compound Substituents Molecular Weight Key Properties Reference
Ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate 4-F, 3-COOEt 208.19 Enhanced metabolic stability; used in DHODH inhibitors .
Ethyl 4-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate 4-Br, 6-F, 3-COOEt 287.09 Bromine enables cross-coupling reactions; lower solubility due to increased mass .
Ethyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate 6-F, 3-COOEt 208.19 Reduced steric hindrance compared to 4-F isomer; used in fluorescence probes .
Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate 5-Br, 3-COOEt 255.10 Bromine facilitates Suzuki-Miyaura couplings; moderate yield in synthesis (~30%) .
Mthis compound 4-F, 3-COOMe 194.17 Lower lipophilicity than ethyl ester; easier hydrolysis to carboxylic acid .

Biological Activity

Ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a fluorine atom at the 4-position of the pyrazolo-pyridine ring. Its molecular formula is C9H8FN3O2C_9H_8FN_3O_2 with a molecular weight of approximately 197.17 g/mol. The presence of the fluorine atom is crucial for enhancing the compound's biological activity and pharmacokinetic properties.

The biological activity of this compound has been linked to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression. It has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
  • Antitumor Activity : In vitro studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, including HeLa and L929 cells. The compound's ability to induce apoptosis in these cells suggests its potential as an anticancer agent .
  • Neuroprotective Effects : Preliminary research indicates that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. It appears to modulate nitric oxide (NO) production, which plays a role in neuronal survival .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Efficacy : A study published in RSC Advances reported that derivatives of pyrazolo[1,5-a]pyridine, including this compound, demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis .
  • Inflammation Models : In animal models of inflammation, compounds similar to this compound reduced edema and inflammatory markers significantly. This suggests its potential application in treating inflammatory diseases .
  • Neuroprotection Studies : Research on neuroprotective effects highlighted that the compound could enhance neuronal survival under oxidative stress conditions by modulating signaling pathways related to apoptosis .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameMolecular FormulaKey Biological Activity
Ethyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylateC9H8FN3O2Antimicrobial properties
Ethyl 5-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylateC10H8BrFN2O2Enhanced antitumor activity
Methyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylateC9H8FN3O2Neuroprotective effects

This table illustrates how structural variations influence biological activity and therapeutic potential.

Q & A

Q. What are the common synthetic routes for preparing ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate?

The synthesis typically involves 1,3-dipolar cycloaddition between pyridine-derived N-imides and ethyl propiolate derivatives. Key steps include:

  • N-Imide Preparation : Reacting 3-substituted pyridines with hydroxylamine-O-sulfonic acid to generate reactive intermediates .
  • Cycloaddition : Combining the N-imide with ethyl propiolate under optimized conditions (e.g., polar aprotic solvents like DMF, 60–80°C) to form the pyrazolo[1,5-a]pyridine core .
  • Fluorination : Introducing the fluorine substituent via nucleophilic aromatic substitution (e.g., using KF or CsF in DMSO) at the 4-position of the pyridine ring . Yield improvements (>85%) are achieved by eliminating intermediate purification steps, as seen in hydroxylamine-O-sulfonic acid methods .

Q. How is this compound characterized structurally?

Standard characterization includes:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., fluorinated aromatic protons resonate at δ 7.1–8.3 ppm) .
  • LC-MS/HRMS : To verify molecular weight (e.g., [M+H]+^+ at m/z 249.07) and purity (>95%) .
  • X-ray Crystallography : Resolves regioselectivity in cycloaddition products and confirms the fluorine atom’s orientation .

Q. What are the typical reactivity patterns of this compound?

The ester and fluorine groups drive reactivity:

  • Ester Hydrolysis : Treat with NaOH (30% aqueous) to yield the carboxylic acid derivative, useful for further functionalization .
  • Nucleophilic Substitution : Fluorine at the 4-position can be replaced by amines or thiols under basic conditions (e.g., K2_2CO3_3/DMF) .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids to modify the pyridine ring (Pd catalysts, 80–100°C) .

Advanced Research Questions

Q. How do electronic and steric factors influence regioselectivity in the synthesis of fluorinated pyrazolo[1,5-a]pyridines?

Regioselectivity in cycloaddition is governed by:

  • Electron-Withdrawing Effects : Fluorine’s inductive effect directs dipolarophile attack to the less electron-deficient position, favoring 4-substitution .
  • Steric Hindrance : Bulky substituents on pyridine N-imides shift reaction pathways, as seen in comparative studies of methyl vs. trifluoromethyl derivatives . Computational modeling (DFT) is recommended to predict regiochemical outcomes .

Q. How can contradictory data on reaction yields be resolved when scaling up synthesis?

Discrepancies often arise from:

  • Solvent Polarity : Lower yields in non-polar solvents (e.g., toluene) vs. DMF due to poor intermediate solubility .
  • Catalyst Degradation : Pd catalysts may lose activity at higher scales; use ligand-stabilized systems (e.g., XPhos/Pd(OAc)2_2) .
  • Purification Artifacts : Column chromatography can degrade sensitive intermediates; optimize via HPLC or recrystallization .

Q. What strategies enhance the biological activity of pyrazolo[1,5-a]pyridine derivatives?

Structural modifications include:

  • Isoxazole Hybridization : Incorporating isoxazole moieties (via nucleophilic substitution) improves antitumor activity by enhancing target binding .
  • Fluorine Bioisosteres : Replacing 4-F with CF3_3 or OCF3_3 groups increases metabolic stability and kinase inhibition .
  • PROTAC Design : Conjugating the scaffold with E3 ligase ligands (e.g., thalidomide analogs) enables targeted protein degradation .

Q. How do analytical techniques address challenges in quantifying trace impurities?

Advanced methods include:

  • UPLC-MS/MS : Detects impurities at <0.1% levels using MRM transitions specific to byproducts (e.g., de-esterified analogs) .
  • NMR Relaxation Editing : Suppresses solvent signals to isolate low-concentration contaminants .
  • ICP-MS : Monitors heavy metal residues (e.g., Pd) from catalytic steps, ensuring compliance with ICH Q3D guidelines .

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